2-Hydroxy Desipramine-d3
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Overview
Description
2-Hydroxy Desipramine-d3 is a labeled metabolite of Desipramine . It has a molecular formula of C18H19D3N2O and a molecular weight of 285.40 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy Desipramine-d3 consists of a dibenzazepine-derivative tricyclic ring system with an alkyl amine substituent on the central ring . The IUPAC name for this compound is 11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzobbenzazepin-3-ol .Scientific Research Applications
Pharmacologic Activity in Elderly Patients : 2-Hydroxy Desipramine (2-OH-DMI) has been identified to have pharmacologic activity and is not just a byproduct causing side effects. It was observed that the ratio of 2-OH-DMI to desipramine at steady state is higher in elderly patients compared to younger patients, suggesting age-related variations in metabolism and pharmacokinetics (Kitanaka et al., 1982).
Concentration in Plasma and Cerebrospinal Fluid : Active hydroxy metabolites of desipramine, including 2-OH-DMI, have been quantified in plasma and cerebrospinal fluid of patients, revealing significant variations in concentration and indicating the importance of these metabolites in therapeutic and side effect profiles of desipramine (Potter et al., 1982).
Effects on Electrocardiogram in Different Age Groups : The developmental effects of desipramine treatment on the electrocardiogram (ECG) were studied, with a focus on serum concentrations of desipramine and its major active metabolite 2-OH-DMI. It was found that associations of these concentrations with ECG conduction intervals are modest and not likely to be clinically significant across different age groups (Wilens et al., 1993).
Metabolic Profile in Mice Models : A study using desipramine as a model drug found that CYP2D6-humanized mice and wild-type control mice exhibit different desipramine metabolic profiles, with 2-hydroxydesipramine being one of the metabolites identified. This suggests that mouse enzymes significantly contribute to desipramine metabolism, providing insights into the use of animal models in drug metabolism studies (Shen & Yu, 2009).
Relationship with Clinical Outcomes in Depression : The relationship of 2-OH-DMI concentrations in plasma to clinical outcomes and side effects in depressed patients treated with desipramine was evaluated. It was found that 2-OH-DMI concentrations do not correlate with response to treatment, nor do they relate to subjective side effects or major adverse reactions (Nelson et al., 1983).
Influence on Serotonin Receptors : Desipramine has been shown to influence serotonin receptors, particularly 5-hydroxytryptamine1A receptors, when administered chronically. This interaction may be relevant to the antidepressant effects of desipramine and involves its metabolites, including 2-hydroxydesipramine (Lund et al., 1992).
Safety And Hazards
While specific safety and hazard information for 2-Hydroxy Desipramine-d3 is not available, Desipramine, from which it is metabolized, can cause various side effects such as sedation, dry mouth, constipation, urinary retention, blurred vision, and cognitive or memory impairments . It is also considered particularly toxic in cases of overdose .
Future Directions
Future studies designed to assess the therapeutic effect of Desipramine should account for the presence of its pharmacologically active metabolite, 2-Hydroxy Desipramine . Additionally, the influence of the CYP2D6 genotype on the anti-nociceptive effects of Desipramine suggests that metabolizer status should be accounted for when future studies with tricyclic antidepressants are undertaken .
properties
IUPAC Name |
11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBOLMRGMDGLD-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy Desipramine-d3 |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.